molecular formula C16H30O4 B1220464 Dodecylsuccinic acid CAS No. 455-95-8

Dodecylsuccinic acid

Cat. No.: B1220464
CAS No.: 455-95-8
M. Wt: 286.41 g/mol
InChI Key: YLAXZGYLWOGCBF-UHFFFAOYSA-N
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Description

Dodecylsuccinic acid: is an organic compound with the molecular formula C16H30O4 . It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylsuccinic acid can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically involves the following steps:

    Mixing maleic anhydride and dodecene: in a reactor.

    Adding a catalyst: such as sulfuric acid to facilitate the reaction.

    Heating the mixture: to a temperature range of 150-200°C.

    Stirring the mixture: for several hours to ensure complete reaction.

    Purifying the product: through distillation or recrystallization to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with large-scale reactors. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for recycling unreacted starting materials and by-products to minimize waste and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dodecylsuccinic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Hydrogenation: Reduction of the double bond in the dodecyl chain.

    Oxidation: Formation of dodecylsuccinic anhydride through dehydration.

Common Reagents and Conditions:

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid), and heat.

    Amidation: Amines (e.g., ethylamine, butylamine), heat, and sometimes a dehydrating agent.

    Hydrogenation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), and elevated pressure.

    Oxidation: Dehydrating agents (e.g., acetic anhydride), heat.

Major Products:

    Esters: Used in plasticizers and surfactants.

    Amides: Used in lubricants and corrosion inhibitors.

    Hydrogenated Products: Used in various chemical syntheses.

    Anhydrides: Used in polymer production and as curing agents for epoxy resins.

Scientific Research Applications

Chemistry: Dodecylsuccinic acid is used as a building block in the synthesis of various polymers and surfactants. Its ability to undergo esterification and amidation reactions makes it valuable in creating materials with specific properties.

Biology: In biological research, this compound derivatives are used to modify proteins and polysaccharides, enhancing their stability and functionality. These modifications are crucial in developing biocompatible materials for medical applications.

Medicine: this compound and its derivatives are explored for their potential in drug delivery systems. Their amphiphilic nature allows them to form micelles and other structures that can encapsulate and deliver therapeutic agents.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor, lubricant additive, and emulsifier. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.

Mechanism of Action

Dodecylsuccinic acid exerts its effects through its ability to interact with various molecular targets. The dodecyl chain provides hydrophobic interactions, while the succinic acid moiety can form hydrogen bonds and ionic interactions. These properties enable this compound to modify the surface properties of materials, stabilize emulsions, and enhance the compatibility of different components in formulations.

Comparison with Similar Compounds

    Octylsuccinic acid: Similar structure with an eight-carbon alkyl chain.

    Hexadecylsuccinic acid: Similar structure with a sixteen-carbon alkyl chain.

    Dodecenylsuccinic anhydride: An anhydride form of dodecylsuccinic acid.

Uniqueness: this compound is unique due to its balance between hydrophobic and hydrophilic properties. The twelve-carbon dodecyl chain provides sufficient hydrophobicity for applications in non-polar environments, while the succinic acid moiety ensures solubility in polar solvents. This balance makes it versatile for use in various chemical, biological, and industrial applications.

Properties

IUPAC Name

2-dodecylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXZGYLWOGCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963396
Record name 2-Dodecylbutanedioic acid
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Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-95-8
Record name 2-Dodecylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylsuccinic acid
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Record name 2-Dodecylbutanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylsuccinic acid
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Synthesis routes and methods

Procedure details

In a 4-necked flask 1 mole of dodecenylsuccinic anhydride and 1 mole of allylalcohol were reacted together at 110°±5 ° C. for 2 hours to form a monoallyl ester of dodecylsuccinic acid. The product thus obtained was then converted to its triethanolamine salt whihc is a viscous yellowish brown liquid having a good self-emulsifiability in water.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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